molecular formula C12H13NO2 B11897140 2-(6-ethyl-1H-indol-3-yl)acetic acid CAS No. 52531-21-2

2-(6-ethyl-1H-indol-3-yl)acetic acid

Cat. No.: B11897140
CAS No.: 52531-21-2
M. Wt: 203.24 g/mol
InChI Key: OZRYGONJGSBEHD-UHFFFAOYSA-N
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Description

2-(6-ethyl-1H-indol-3-yl)acetic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with an ethyl group at the 6-position and an acetic acid moiety at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 6-ethylindole and bromoacetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to achieve high yields and purity. Common reagents used in the industrial synthesis include methanesulfonic acid and methanol as solvents. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

One of the most notable applications of 2-(6-ethyl-1H-indol-3-yl)acetic acid is its antitumor activity. Research indicates that indole derivatives exhibit significant efficacy against various solid tumors, including colorectal and lung cancers. For instance, compounds similar to this compound have been shown to inhibit tumor growth and enhance the effectiveness of conventional chemotherapy agents like 5-fluorouracil .

Case Study: Colorectal Cancer

A study demonstrated that indole derivatives could be used in combination with standard chemotherapy regimens to improve patient outcomes in colorectal cancer. The compounds were administered at doses ranging from 0.01 mg to 1 g/kg body weight daily, with adjustments based on patient response . This suggests a promising avenue for the development of new cancer therapies.

Antibacterial Properties

Recent studies have also explored the antibacterial properties of indole derivatives, including this compound. Research has shown that certain derivatives exhibit potent activity against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some active compounds was found to be as low as 0.5 μg/mL against Gram-positive bacteria .

Case Study: MRSA Infections

In vitro tests revealed that indole derivatives not only showed high antibacterial activity but also had a favorable cytotoxicity profile. This indicates their potential as therapeutic agents in treating infections caused by resistant strains without significant toxicity to human cells .

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. For example, a study reported that certain indole-based compounds demonstrated substantial antiviral activity with IC50 values ranging from 5 to 6 μg/mL against specific viral strains . This suggests that this compound might play a role in developing antiviral medications.

Summary Table of Applications

ApplicationDescriptionReferences
Antitumor ActivityEffective against solid tumors; enhances chemotherapy
Antibacterial ActivityPotent against MRSA and other resistant strains
Antiviral ActivitySignificant antiviral effects observed

Mechanism of Action

The mechanism of action of 2-(6-ethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic the activity of natural indole-3-acetic acid by binding to auxin receptors, thereby influencing plant growth and development. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-ethyl-1H-indol-3-yl)acetic acid is unique due to the presence of the ethyl group at the 6-position, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

52531-21-2

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(6-ethyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H13NO2/c1-2-8-3-4-10-9(6-12(14)15)7-13-11(10)5-8/h3-5,7,13H,2,6H2,1H3,(H,14,15)

InChI Key

OZRYGONJGSBEHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CN2)CC(=O)O

Origin of Product

United States

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